N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Description
N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[221]heptane-2-carboxamide is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart interesting chemical and biological properties
Properties
IUPAC Name |
N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(11-4-2-10(9-16)3-5-11)15(18)13-8-12-6-7-14(13)19-12/h2-5,12-14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYBYWRGHKQBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C#N)C(=O)C2CC3CCC2O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. Additionally, directed arylation of the 7-oxabicyclo[2.2.1]heptane framework using Pd-catalyzed β-(hetero)arylation has been reported, yielding arylated products with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Diels-Alder reaction, in particular, is well-suited for industrial applications due to its efficiency and the availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. As a CXCR2 antagonist, it binds to the CXCR2 receptor, blocking its activation by chemokines such as interleukin-8 (IL-8) and granulocyte chemotactic protein-2 . This inhibition can prevent the recruitment of neutrophils and other immune cells to sites of inflammation or tumor metastasis, thereby reducing disease progression.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide: This compound shares a similar bicyclic structure but differs in the substituents on the phenyl ring.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have variations in the substituents on the bicyclic framework, leading to different chemical and biological properties.
Uniqueness
N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific combination of a cyanophenyl group and a bicyclic framework. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
